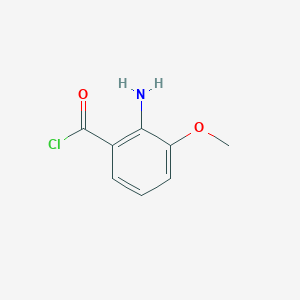
(2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one
Vue d'ensemble
Description
(2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a trifluorobenzylidene group and a hydroxyl group attached to the benzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one typically involves the condensation of 6-hydroxybenzofuran-3(2H)-one with 3,4,5-trifluorobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the benzylidene group can be reduced to form a saturated derivative.
Substitution: The trifluorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one.
Reduction: Formation of 6-hydroxy-2-(3,4,5-trifluorobenzyl)-1-benzofuran-3(2H)-one.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Potential use in the development of new materials or as a precursor for the synthesis of functionalized benzofuran derivatives.
Mécanisme D'action
The mechanism of action of (2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Affecting intracellular signaling pathways to alter gene expression or protein activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-hydroxy-2-benzylidene-1-benzofuran-3(2H)-one: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
6-hydroxy-2-(4-fluorobenzylidene)-1-benzofuran-3(2H)-one: Contains a single fluorine atom, leading to variations in reactivity and activity.
6-hydroxy-2-(3,4-difluorobenzylidene)-1-benzofuran-3(2H)-one: Has two fluorine atoms, which may influence its chemical behavior and biological effects.
Uniqueness
(2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one is unique due to the presence of three fluorine atoms in the benzylidene group. This trifluoromethyl substitution can significantly impact the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
(2Z)-6-hydroxy-2-[(3,4,5-trifluorophenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F3O3/c16-10-3-7(4-11(17)14(10)18)5-13-15(20)9-2-1-8(19)6-12(9)21-13/h1-6,19H/b13-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAKQPGZWYNNPN-ACAGNQJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=CC3=CC(=C(C(=C3)F)F)F)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)O/C(=C\C3=CC(=C(C(=C3)F)F)F)/C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,8-Dibromoindolo[3,2-b]carbazole](/img/structure/B1406290.png)








